1-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinolin-6-ol

Medicinal Chemistry Structure-Activity Relationship Tetrahydroisoquinoline Derivatives

1-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS 601464-09-9) is a heterocyclic organic compound with the molecular formula C14H14N2O and a molecular weight of 226.27 g/mol. It belongs to the class of tetrahydroisoquinolines and features a tetrahydroisoquinoline core substituted with a hydroxyl group at the 6-position and a pyridin-3-yl moiety at the 1-position.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
CAS No. 601464-09-9
Cat. No. B12592956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinolin-6-ol
CAS601464-09-9
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESC1CNC(C2=C1C=C(C=C2)O)C3=CN=CC=C3
InChIInChI=1S/C14H14N2O/c17-12-3-4-13-10(8-12)5-7-16-14(13)11-2-1-6-15-9-11/h1-4,6,8-9,14,16-17H,5,7H2
InChIKeyZOFDCRNANURLMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS 601464-09-9): Procurement and Structural Overview


1-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS 601464-09-9) is a heterocyclic organic compound with the molecular formula C14H14N2O and a molecular weight of 226.27 g/mol . It belongs to the class of tetrahydroisoquinolines and features a tetrahydroisoquinoline core substituted with a hydroxyl group at the 6-position and a pyridin-3-yl moiety at the 1-position . This specific regioisomeric substitution pattern (pyridin-3-yl) distinguishes it from its 2- and 4-pyridinyl analogs. The compound is commercially available as a research chemical and building block for further synthetic elaboration, and it has been referenced in patent literature related to isoquinoline derivatives with potential pharmacological properties, including NMDA receptor modulation [1].

1-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinolin-6-ol: The Risk of Analog Substitution in Tetrahydroisoquinoline Research


In the tetrahydroisoquinoline (THIQ) chemical space, subtle changes in substitution pattern, particularly the position of the pyridinyl group (e.g., 2-pyridinyl vs. 3-pyridinyl vs. 4-pyridinyl), can profoundly alter a compound's pharmacological profile, target selectivity, and physicochemical properties [1]. Simple replacement of 1-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinolin-6-ol with a closely related analog, such as the 2-pyridinyl or 4-pyridinyl isomer, may lead to significant changes in biological activity, rendering a study non-reproducible or leading to false conclusions in structure-activity relationship (SAR) investigations. Furthermore, the presence of the 6-hydroxyl group introduces additional complexity, as this functional group is critical for interactions with biological targets (e.g., hydrogen bonding) and can be a site for metabolic modification. Therefore, generic substitution based solely on the THIQ core or the presence of a pyridine ring is not scientifically valid and carries a high risk of experimental failure.

1-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinolin-6-ol: A Quantitative Evidence Guide for Informed Selection


1-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinolin-6-ol: Regioisomeric Differentiation in Pyridinyl-THIQ Scaffolds

The specific substitution of the pyridine ring at the 3-position, as in 1-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinolin-6-ol, creates a unique spatial orientation of the nitrogen atom compared to its 2-pyridinyl and 4-pyridinyl regioisomers [1]. While direct, quantitative head-to-head biological data for this exact compound versus its analogs are not currently available in the primary public literature, class-level inference from patent disclosures on pyridine-substituted isoquinolines indicates that regioisomeric changes in this class lead to measurable differences in target engagement, such as NMDA receptor subtype selectivity [1].

Medicinal Chemistry Structure-Activity Relationship Tetrahydroisoquinoline Derivatives

1-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinolin-6-ol: Key Physicochemical Properties for Solubility and Formulation Assessment

The compound's calculated physicochemical properties provide a baseline for its behavior in aqueous and organic environments. The compound has a molecular weight of 226.27 g/mol, a calculated exact mass of 226.11100, and features 3 hydrogen bond acceptor sites and 2 hydrogen bond donor sites . These properties, particularly the balance of H-bond donors and acceptors, directly influence its aqueous solubility and permeability, which are key differentiators from more lipophilic analogs that may lack the hydroxyl group or have alternative substitution patterns.

Pre-formulation Physicochemical Characterization Drug Discovery

1-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinolin-6-ol: Purity and Identity Specifications from Commercial Sources

Commercial vendors provide this compound with defined specifications. For instance, BOC Sciences lists the compound under catalog number 601464-09-9 with a purity of 95%, which is a standard specification for research-grade building blocks . Alfa Chemistry offers the compound and provides its IUPAC name (1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinolin-6-ol) and InChI Key (ZOFDCRNANURLMT-UHFFFAOYSA-N) for unambiguous identification . This level of characterization is a baseline expectation for procurement but is not a unique differentiator.

Chemical Procurement Quality Control Building Blocks

1-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinolin-6-ol: Optimal Use Cases for Research and Development


Synthetic Chemistry: As a Scaffold for Diversification

The primary application of 1-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinolin-6-ol is as a versatile building block in medicinal chemistry. Its structure, containing a secondary amine and a phenolic hydroxyl group, provides two distinct handles for further functionalization (e.g., alkylation, acylation, sulfonylation) to generate libraries of novel tetrahydroisoquinoline derivatives. The 6-hydroxyl group, in particular, can be used to modulate physicochemical properties and biological target interactions, as inferred from SAR studies on related tetrahydroisoquinolin-6-ol scaffolds [1].

Biological Screening: As a Tool Compound for NMDA Receptor Research

Based on its inclusion in patent literature concerning NMDA receptor ligands [1], this compound can serve as a tool or reference compound in studies investigating the modulation of NMDA receptor subtypes. Its specific 3-pyridinyl substitution pattern may confer a distinct pharmacological profile compared to other regioisomers, making it a valuable probe for dissecting structure-activity relationships within this receptor class [1].

Analytical Chemistry: As a Reference Standard for Method Development

Due to its well-defined structure, molecular weight, and availability with a specified purity (e.g., 95% from BOC Sciences) , this compound can be used as a reference standard in the development and validation of analytical methods, such as HPLC or LC-MS assays, for the detection and quantification of tetrahydroisoquinoline-based compounds in complex matrices.

Technical Documentation Hub

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